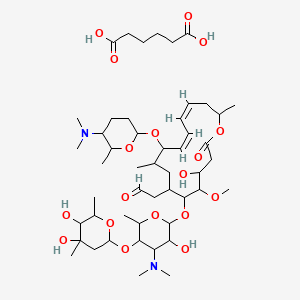
Acid Green 28
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Acid Green 28 is typically synthesized through the reaction of aniline and 1-naphthol . The synthetic route involves the diazotization of aniline followed by coupling with 1-naphthol under acidic conditions . Industrial production methods often involve large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity of the dye .
Analyse Chemischer Reaktionen
Acid Green 28 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions used.
Reduction: this compound can be reduced to its corresponding amine derivatives.
Substitution: The dye can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium dithionite for reduction, and nucleophiles like hydroxide ions for substitution reactions . The major products formed from these reactions vary based on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acid Green 28 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The dye is employed in staining procedures to visualize cellular components under a microscope.
Medicine: this compound is used in diagnostic assays and as a tracer dye in medical imaging.
Industry: Beyond its use in textiles, it is also utilized in the production of colored plastics and inks .
Wirkmechanismus
The mechanism by which Acid Green 28 exerts its effects is primarily through its interaction with molecular targets such as proteins and nucleic acids. The dye binds to these molecules, altering their optical properties and making them visible under specific conditions. The pathways involved include the absorption of light at specific wavelengths, leading to the emission of fluorescence .
Vergleich Mit ähnlichen Verbindungen
Acid Green 28 is unique among dyes due to its specific chemical structure and properties. Similar compounds include other anthraquinone-based dyes such as Disperse Blue 7 and Acid Green 25 . Compared to these dyes, this compound offers better solubility in water and higher stability under acidic conditions, making it more suitable for certain applications .
Conclusion
This compound is a versatile and widely used dye with significant applications in various fields. Its unique properties and chemical behavior make it an important compound in both industrial and research settings.
Eigenschaften
CAS-Nummer |
12217-29-7 |
|---|---|
Molekularformel |
C34H32N2Na2O10S2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]propanamide](/img/structure/B1175264.png)

